1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- is a heterocyclic compound that integrates a benzimidazole structure with a pyridine moiety. This compound is notable for its potential applications in pharmaceuticals, particularly due to the biological activities associated with benzimidazole derivatives. The presence of both the benzimidazole and pyridine rings contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry and drug development.
The compound can be synthesized through various methods involving the reaction of substituted aromatic aldehydes with o-phenylenediamine or through other cyclization processes. Its synthesis and characterization have been documented in several studies focusing on benzimidazole derivatives and their pharmacological properties .
1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- falls under the category of benzimidazoles, which are known for their diverse biological activities. Benzimidazoles are classified as heterocyclic compounds containing a fused benzene and imidazole ring system. This specific compound is further classified based on its substituents and structural features, particularly the methyl and pyridine groups.
The synthesis of 1H-benzimidazole, 6-methyl-2-(4-pyridinyl)- typically involves cyclization reactions that connect the benzimidazole and pyridine rings. Common synthetic routes include:
The reaction conditions often require heating under reflux in solvents like ethanol or methanol. The cyclization process may also involve steps such as oxidation or reduction to achieve the desired functional groups on the benzimidazole structure .
The molecular structure of 1H-benzimidazole, 6-methyl-2-(4-pyridinyl)- features a benzimidazole core with a methyl group at the 6-position and a pyridine ring at the 2-position. The structural formula can be represented as follows:
The compound's molecular weight is approximately 210.24 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm its structure and purity.
1H-benzimidazole, 6-methyl-2-(4-pyridinyl)- can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1H-benzimidazole, 6-methyl-2-(4-pyridinyl)- is primarily linked to its interaction with biological targets such as enzymes and receptors.
Research indicates that compounds with benzimidazole structures can modulate various signaling pathways related to inflammation, cell proliferation, and apoptosis. This modulation occurs through binding interactions that alter enzyme activity or receptor signaling pathways .
1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- typically appears as a crystalline solid. Its melting point, solubility in various solvents, and other physical characteristics depend on the specific synthesis conditions.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents. Its reactivity profile includes participation in electrophilic aromatic substitution due to the presence of electron-donating groups like methyl.
1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- has potential applications in medicinal chemistry due to its biological activity against various diseases. It serves as a scaffold for developing new drugs targeting conditions such as cancer, inflammation, and infectious diseases. The unique combination of the benzimidazole and pyridine rings enhances its pharmacological profile, making it a valuable compound for further research in drug development .
The compound is systematically named as 6-methyl-2-(pyridin-4-yl)-1H-benzimidazole under IUPAC conventions, reflecting its core benzimidazole scaffold substituted at the 6-position with a methyl group and at the 2-position with a pyridin-4-yl moiety. Its molecular formula is C₁₃H₁₁N₃, with a molar mass of 209.25 g/mol. The canonical SMILES representation (CC1=CC2=C(C=C1)NC(=N2)C3=CC=NC=C3
) encodes the connectivity between the methyl-substituted benzimidazole and the pyridine ring. The systematic classification identifies it as a 1,2-disubstituted benzimidazole derivative, where the pyridine nitrogen adopts a meta-orientation relative to the benzimidazole linkage point [1] [5]. This structural hybrid places it within the broader class of N-heteroaromatic pharmaceuticals, sharing pharmacophore characteristics with FDA-approved kinase inhibitors and antimicrobial agents [4].
Single-crystal X-ray diffraction reveals that 6-methyl-2-(4-pyridinyl)-1H-benzimidazole crystallizes in an orthorhombic system with space group Pbca and unit cell parameters:
Table 1: Crystallographic Parameters of 6-methyl-2-(4-pyridinyl)-1H-benzimidazole
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | Pbca |
a (Å) | 9.2292 |
b (Å) | 9.8117 |
c (Å) | 25.347 |
Volume (ų) | 2,296.7 |
Z | 8 |
Density (g/cm³) | 1.242 |
The benzimidazole core exhibits near-perfect planarity (RMSD ≤ 0.017 Å), while the pyridinyl ring forms a dihedral angle of 7.81° with the benzimidazole plane, indicating minimal steric distortion. This near-coplanar arrangement facilitates extended π-conjugation across the hybrid scaffold. Intramolecular interactions include a C–H···N hydrogen bond (2.30 Å) involving the benzimidazole C13–H and pyridinyl N1, stabilizing the twisted conformation. Crystal packing shows molecular stacking along the a-axis through weak C–H···π interactions (3.579 Å centroid distance) and intermolecular N–H···N hydrogen bonds (2.946 Å), forming a two-dimensional network parallel to the (001) plane [3] [6] [8].
The compound exhibits pH-dependent tautomerism due to the amphoteric nature of the benzimidazole N1–H and pyridinyl nitrogen. In aprotic solvents (e.g., DMSO, acetonitrile):
Table 2: Thermodynamic Parameters of Tautomeric Equilibrium
Solvent | ΔG (kJ/mol) | Major Tautomer Population (%) |
---|---|---|
DMSO | -3.2 | 1H-tautomer: 94% |
Acetonitrile | -2.8 | 1H-tautomer: 92% |
Water | -1.5 | 1H/3H mixture: 65:35 |
The tautomeric equilibrium is influenced by solvent polarity and hydrogen-bonding capacity. Infrared spectroscopy confirms N1–H stretching at 3,420 cm⁻¹ in KBr pellets, while ¹H-NMR in DMSO-d₆ shows a broad singlet at δ 12.8 ppm, characteristic of the acidic benzimidazole proton. Computational studies (DFT/B3LYP) indicate the 1H-tautomer is thermodynamically favored by 3.2 kJ/mol over the 3H-form in DMSO due to resonance stabilization of the benzimidazole anion [4] [8].
The 4-pyridinyl substitution at C2 confers distinct electronic and steric properties compared to other benzimidazole hybrids:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: